1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and a carboxylic acid group at the 5-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole derivatives with methoxymethylating agents. One common method is the reaction of pyrazole with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 under solvent-free conditions . This method is advantageous due to its high efficiency, selectivity, and the reusability of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for the efficient industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction of the carboxylic acid group can produce primary alcohols.
Scientific Research Applications
1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate various biological processes, such as inflammation and cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the active metabolites formed.
Comparison with Similar Compounds
- 2-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Comparison: Compared to these similar compounds, 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties The methoxymethyl group enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry
Properties
IUPAC Name |
2-(methoxymethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-4-8-5(6(9)10)2-3-7-8/h2-3H,4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZOKQCCMGYNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.